![molecular formula C13H16ClNO3 B2776249 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide CAS No. 878218-20-3](/img/structure/B2776249.png)
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, also known as 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, is an important organic compound used in many scientific research applications. This compound is a derivative of the benzodioxin family and has a unique structure and properties that make it attractive for research purposes.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin, such as 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, show promising antibacterial and antifungal activities. One study synthesized various derivatives and found certain compounds to possess significant antimicrobial potential, particularly against specific strains, with low hemolytic activity (Abbasi et al., 2020).
Anti-Diabetic Agents
Another area of research is the exploration of these derivatives as anti-diabetic agents. A study synthesized a series of these compounds, finding that they demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating potential use in type-2 diabetes management (Abbasi et al., 2023).
Enzyme Inhibitors
The compounds derived from 2,3-dihydro-1,4-benzodioxin also show promise as enzyme inhibitors. Research has indicated substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase (AChE), suggesting potential therapeutic applications in areas such as Alzheimer’s disease and diabetes (Abbasi et al., 2019).
Antibacterial Agents and Enzyme Inhibitors
Further studies have synthesized N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, revealing potent antibacterial properties and moderate enzyme inhibitory activities (Abbasi et al., 2017).
Biofilm Inhibition
There is also research into the application of these derivatives in inhibiting bacterial biofilms. A study found that certain synthesized molecules displayed suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, with low cytotoxicity (Abbasi et al., 2020).
Alzheimer's Disease and Type-2 Diabetes Therapy
Compounds of this class have been studied for their potential therapeutic applications in Alzheimer's disease and Type-2 Diabetes. Certain derivatives showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzyme, indicative of their potential use in treating these conditions (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-15(13(16)8-14)9-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSCBSZZNMLGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.